

# A Comprehensive Technical Guide to 4-Methylbenzo[b]thiophene

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## Compound of Interest

Compound Name: 4-Methylbenzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methylbenzo[b]thiophene**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its fundamental properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

## Nomenclature and Physicochemical Properties

The IUPAC name for **4-Methylbenzo[b]thiophene** is 4-methyl-1-benzothiophene<sup>[1][2][3]</sup>. It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The methyl group at the 4-position influences its electronic properties and steric profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **4-Methylbenzo[b]thiophene**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> S	[1][2][4]
Molecular Weight	148.23 g/mol	[1]
IUPAC Name	4-methyl-1-benzothiophene	[1][2][3]
CAS Number	14315-11-8	[2][4]
Melting Point	-6 to -4 °C	[4]
Boiling Point	55-57 °C at 3 Torr	[4]
Density	1.146 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Kovats Retention Index	Standard non-polar: 1299.7	[1]

## Synthesis and Experimental Protocols

The synthesis of benzo[b]thiophenes can be achieved through various methods. A common approach involves the electrophilic cyclization of o-alkynyl thioanisoles. This method is versatile and tolerates a range of functional groups.

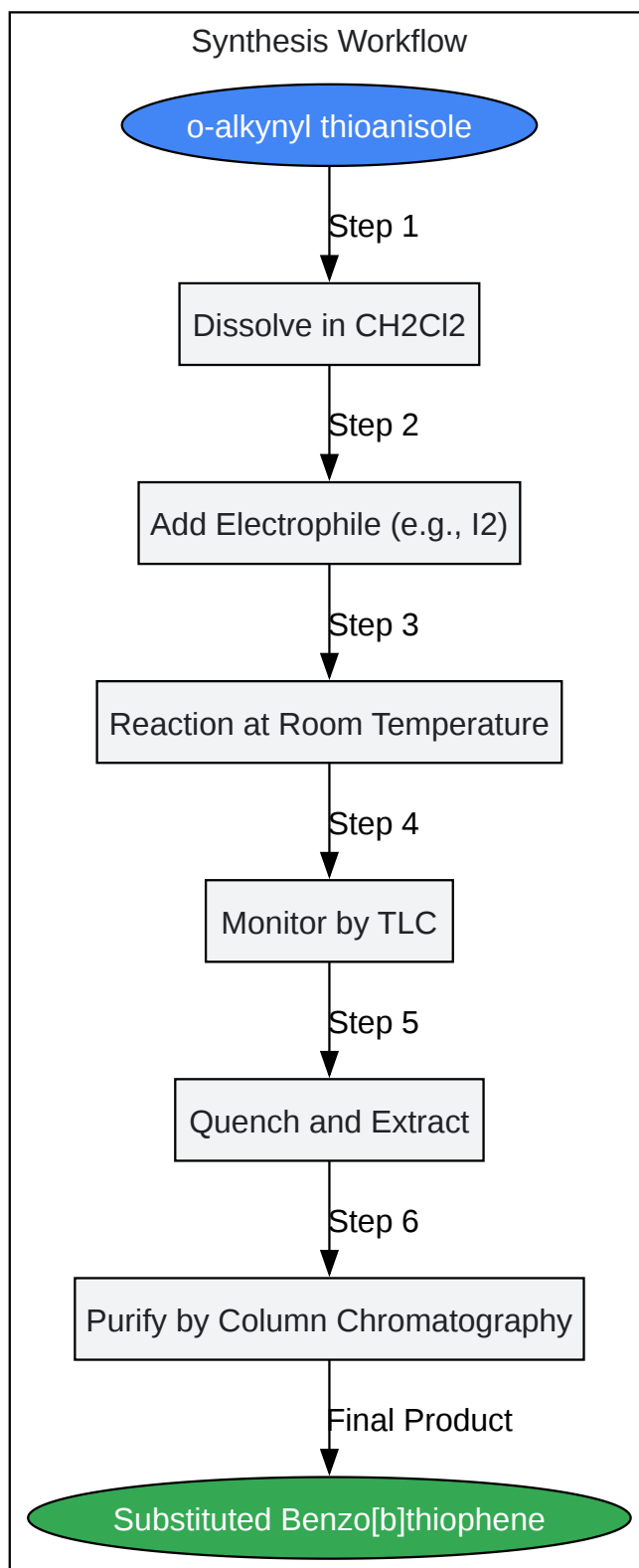
### Experimental Protocol: Synthesis via Electrophilic Cyclization

This protocol is a general representation for the synthesis of substituted benzo[b]thiophenes and can be adapted for **4-Methylbenzo[b]thiophene**.

- Preparation of the o-alkynyl thioanisole precursor: The appropriately substituted o-alkynyl thioanisole is synthesized through a suitable cross-coupling reaction.
- Electrophilic Cyclization: The o-alkynyl thioanisole is dissolved in a suitable solvent, such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Initiation: An electrophilic halogen source, such as iodine (I<sub>2</sub>), is added to the solution at room temperature. The reaction is typically rapid, proceeding to completion within minutes to a few hours.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography.

Below is a generalized workflow for the synthesis of benzo[b]thiophene derivatives.



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A generalized workflow for the synthesis of benzo[b]thiophenes.

## Biological Activity and Potential Applications

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.<sup>[5]</sup> While specific biological data for **4-Methylbenzo[b]thiophene** is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

**Antimicrobial and Antifungal Activity:** Substituted benzo[b]thiophenes have shown considerable promise as antimicrobial agents, particularly against Gram-positive bacteria and the fungus *Candida albicans*.<sup>[6]</sup> The introduction of methyl and halo-substituents can significantly modulate this activity.<sup>[5]</sup> For instance, certain benzo[b]thiophene derivatives have demonstrated notable inhibitory activity against *Mycobacterium tuberculosis*, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.<sup>[7]</sup>

Table 2: Antimycobacterial Activity of Selected Benzo[b]thiophene Derivatives

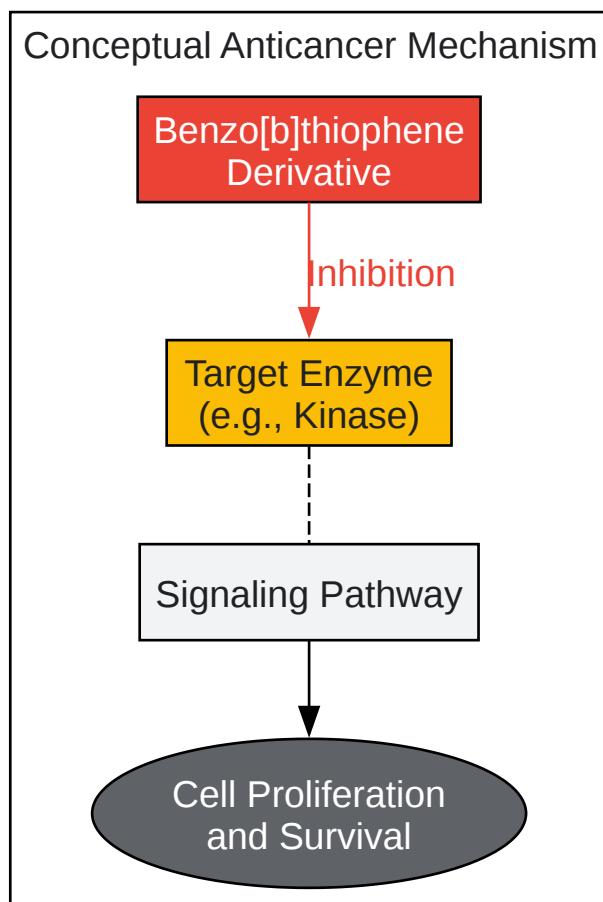
Compound	Target Organism	MIC (µg/mL)
7a	<i>M. tuberculosis</i> H37Ra (active)	2.87
7b	<i>M. tuberculosis</i> H37Ra (active)	2.63
7g	<i>M. bovis</i> BCG (active)	0.56 - 1.90
8g	<i>M. bovis</i> BCG (dormant)	0.60 - 1.37
8c	<i>M. bovis</i> BCG (dormant)	0.60 - 1.37

Source: Data extracted from studies on benzo[b]thiophene-2-carboxylic acid derivatives.<sup>[7]</sup>

**Anticancer Activity:** Several benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents.<sup>[5]</sup> Their mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.<sup>[5]</sup> For example, some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been evaluated as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), enzymes that are upregulated in cancer cells.<sup>[8]</sup>

Enzyme Inhibition: The benzo[b]thiophene scaffold has also been utilized in the design of enzyme inhibitors. For example, certain derivatives have been shown to inhibit cholinesterases, which are important targets in the treatment of Alzheimer's disease.[5]

The potential mechanism of action for the anticancer activity of benzo[b]thiophene derivatives can be conceptualized as the inhibition of key signaling pathways.



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